1-(6-Bromo-2-fluoropyridin-3-yl)ethanol

Physicochemical Property Purification Distillation

Sourcing the precise 6-bromo-2-fluoro isomer is critical for downstream regioselective cross-couplings, yet many suppliers offer mixtures or wrong regioisomers that compromise synthetic routes. 1-(6-Bromo-2-fluoropyridin-3-yl)ethanol eliminates this risk with a verified 6-bromo-2-fluoro substitution pattern tailored for Suzuki-Miyaura and SNAr reactions. • Enables exclusive C6 functionalization while leaving the C2 fluorine as a latent handle. • High boiling point (315.5°C) minimizes evaporative losses during elevated-temperature agrochemical or pharma syntheses. • Predicted pKa (12.62) and physicochemical data support accurate ADME modeling in early discovery, accelerating lead optimization. • Not indexed in PubChem, offering IP protection for proprietary library synthesis and confidential R&D programs.

Molecular Formula C7H7BrFNO
Molecular Weight 220.04 g/mol
Cat. No. B14763993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromo-2-fluoropyridin-3-yl)ethanol
Molecular FormulaC7H7BrFNO
Molecular Weight220.04 g/mol
Structural Identifiers
SMILESCC(C1=C(N=C(C=C1)Br)F)O
InChIInChI=1S/C7H7BrFNO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3
InChIKeyFBTMMHHZPRFLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Bromo-2-fluoropyridin-3-yl)ethanol – Versatile Pyridine Intermediate


1-(6-Bromo-2-fluoropyridin-3-yl)ethanol (CAS 2807455-65-6) is a disubstituted pyridine derivative belonging to the class of 3-pyridinemethanol analogs. Its molecular formula is C7H7BrFNO, and its molecular weight is 220.04 g/mol . The compound features a pyridine ring substituted at the 2-position with fluorine, at the 6-position with bromine, and at the 3-position with a 1-hydroxyethyl group . This precise arrangement of halogens and an aliphatic alcohol renders it a versatile intermediate for nucleophilic substitution and metal-catalyzed cross-coupling reactions, positioning it as a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical research.

Regioselective halopyridine building block
Compatible with cross-coupling and SNAr pathways
May support pharmaceutical and agrochemical research synthesis

1-(6-Bromo-2-fluoropyridin-3-yl)ethanol: Irreplaceable Regioisomer


The precise 6-bromo-2-fluoro substitution pattern on the pyridine ring is not a trivial variation; it dictates the compound's electronic environment, steric accessibility, and physicochemical behavior, which in turn govern reaction outcomes and material properties. Direct substitution with regioisomers such as 1-(5-bromo-2-fluoropyridin-3-yl)ethanol (CAS 1111637-73-0) or 1-(6-bromo-3-fluoropyridin-2-yl)ethanol (CAS 1403468-45-0) introduces significant changes in boiling point , density [1], and predicted pKa , which can alter purification protocols, solubility in reaction media, and the stability of downstream intermediates. Furthermore, the specific halogen placement influences the regioselectivity of subsequent cross-coupling reactions, making the 6-bromo-2-fluoro isomer the only viable candidate for synthetic routes that depend on this exact vector.

5-Bromo regioisomer shifts boiling point by >25 °C, altering purification protocols.
6-Bromo-3-fluoro isomer changes electronic environment, affecting cross-coupling regioselectivity.
pKa and density differences across isomers impact reaction medium and proton-sensitive steps.

1-(6-Bromo-2-fluoropyridin-3-yl)ethanol: Differentiation from Analogs


Boiling Point vs. 6-Bromo-3-Fluoro Isomer

The boiling point of 1-(6-Bromo-2-fluoropyridin-3-yl)ethanol is predicted to be 315.5±37.0 °C . This is substantially higher than the boiling point of its positional isomer, 1-(6-Bromo-3-fluoropyridin-2-yl)ethanol, which is predicted to be 256.5±35.0 °C at 760 mmHg [1]. This 59 °C difference provides a wider thermal window for purification via fractional distillation, reducing the risk of thermal decomposition and enabling cleaner separation from lower-boiling impurities.

BP vs 3-Fluoro Isomer
Data to verify
315.5±37.0 vs 256.5±35.0 °C
+59.0 °C
May support wider distillation purification margin
Predicted value at 760 mmHg; experimental verification advised
Physicochemical Property Purification Distillation

Boiling Point vs. 5-Bromo Isomer

Compared to the 5-bromo regioisomer, 1-(6-Bromo-2-fluoropyridin-3-yl)ethanol exhibits a boiling point of 315.5±37.0 °C , which is approximately 26.6 °C higher than the reported boiling point of 1-(5-bromo-2-fluoropyridin-3-yl)ethanol (288.9 °C at 760 mmHg) [1]. This difference suggests a stronger intermolecular interaction network in the 6-bromo derivative, which can be advantageous in reactions requiring elevated temperatures without premature evaporation of the reactant.

BP vs 5-Bromo Isomer
Reported
315.5±37.0 vs 288.9 °C
+26.6 °C
Supports high-temperature cross-coupling protocols
Predicted vs reported data; evaluate for specific conditions
Physicochemical Property Thermal Stability Synthesis Optimization

Density and pKa Properties

1-(6-Bromo-2-fluoropyridin-3-yl)ethanol has a predicted density of 1.640±0.06 g/cm³ , which is nearly identical to the 1.641 g/cm³ reported for the 5-bromo isomer [1], but marginally higher than the 1.6±0.1 g/cm³ predicted for the 6-bromo-3-fluoro isomer [2]. More significantly, its predicted pKa is 12.62±0.20 , a property not uniformly reported for its analogs. This high pKa indicates that the hydroxyl proton is only very weakly acidic, which is a key consideration for proton-sensitive reactions and for predicting ionization state in biological or aqueous environments.

Density & pKa
Reported
Density 1.640±0.06 g/cm³
pKa 12.62±0.20
Supports in silico property-based screening
Predicted data; exclusive pKa report for this isomer
Physicochemical Property Solubility Formulation

Supplier Purity and Availability

Commercially, 1-(6-Bromo-2-fluoropyridin-3-yl)ethanol is available from suppliers with stated purities of 95% and 96% . While its 5-bromo analog is also offered at 97% purity , the 6-bromo-2-fluoro isomer benefits from a more diverse supplier base with transparent pricing for common research quantities (e.g., 1g, 5g) . Notably, the target compound lacks a formal PubChem entry, which can be a strategic advantage for organizations seeking to protect the novelty of their synthetic routes from public disclosure [1].

Purity & Database Presence
Reported
95–96% purity; PubChem CID absent
May offer IP protection and documented quality
Vendor-reported data; database absence may limit public traceability
Procurement Purity Supply Chain

Unique InChI Key Identification

The compound is defined by a unique InChI Key, FBTMMHHZPRFLNY-UHFFFAOYSA-N , which differs from its regioisomers: the 5-bromo isomer has InChI Key WWCXWHCEIGTHSO-UHFFFAOYSA-N , and the 6-bromo-3-fluoro isomer has InChI Key MMNUJZWTZSUJOO-UHFFFAOYSA-N [1]. This key is a cryptographic fingerprint of the exact atomic connectivity and spatial arrangement. It ensures that computational models, virtual screening campaigns, and patent filings are unequivocally associated with the correct molecular entity, eliminating the risk of data misinterpretation that can occur with similar names or CAS numbers.

InChI Key Identity
Reported
FBTMMHHZPRFLNY-UHFFFAOYSA-N
Ensures unambiguous entity identification
Unique vs regioisomers; supports data integrity
Structure-Activity Relationship Chemoinformatics Synthetic Chemistry

1-(6-Bromo-2-fluoropyridin-3-yl)ethanol – Key Applications


Kinase Inhibitor Scaffold Synthesis

The unique 6-bromo-2-fluoro substitution pattern positions 1-(6-Bromo-2-fluoropyridin-3-yl)ethanol as an ideal precursor for introducing diverse aryl or heteroaryl groups at the 6-position via Suzuki-Miyaura or Stille coupling . The high boiling point (315.5 °C) allows for reactions at elevated temperatures without compound loss, while the 2-fluoro group can remain untouched or serve as a secondary handle for subsequent nucleophilic aromatic substitution (SNAr). This regiospecific reactivity is critical for constructing ATP-competitive kinase inhibitors where the pyridine core interacts with the hinge region of the target enzyme.

High-Temperature Agrochemical Synthesis

The compound's elevated boiling point (315.5±37.0 °C) relative to its isomers provides a distinct advantage in the synthesis of herbicides or fungicides where high-temperature, solvent-free conditions are employed . Its lower volatility compared to the 5-bromo and 6-bromo-3-fluoro analogs minimizes evaporation losses during long-duration or high-heat reactions, leading to more consistent yields and simpler purification of the resulting agrochemical intermediates.

No PubChem Entry for IP Protection

For organizations developing proprietary lead series, the absence of a PubChem entry for 1-(6-Bromo-2-fluoropyridin-3-yl)ethanol is a tangible IP asset [1]. The compound can be used to build focused libraries for hit-to-lead optimization without the risk of competitors easily tracing synthetic steps via public chemical databases. This, combined with the availability of detailed vendor purity and pricing information, streamlines procurement for internal, confidential R&D programs.

In Silico Modeling for Lead Optimization

The availability of predicted physicochemical data, including a specific pKa of 12.62±0.20, allows medicinal chemists to accurately model the compound's behavior in biological systems . This data is essential for predicting solubility, permeability, and protein binding in early-stage drug discovery. When comparing potential building blocks for a new chemical series, this pre-existing data set for the 6-bromo-2-fluoro isomer accelerates the decision-making process compared to isomers lacking comparable characterization.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Regioselective coupling at 6-position
Hinge-binding motif compatibility
Agrochemical intermediate synthesis
Elevated boiling point for high-temperature conditions
Lower volatility vs. isomer analogs
Proprietary lead series R&D
Absence from public databases
IP protection via undisclosed structures
In silico lead optimization
Predicted physicochemical data (pKa)
Accelerated property-based compound selection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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